sec-Butyl Sulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

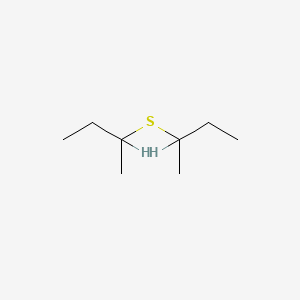

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-ylsulfanylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18S/c1-5-7(3)9-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBAOPMEYUWQPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870720 | |

| Record name | Di-sec-butyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-26-6 | |

| Record name | Di-sec-butyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-sec-butyl sulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-sec-butyl sulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-sec-butyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

sec-Butyl Sulfide chemical properties and structure

Technical Monograph: sec-Butyl Sulfide (Di-sec-butyl Sulfide)

Executive Summary

This compound (CAS 626-26-6), systematically known as 2-(butan-2-ylsulfanyl)butane, is a symmetric thioether distinguished by its branched alkyl architecture.[1][2] Unlike its linear isomer (n-butyl sulfide), this compound possesses two chiral centers, creating a unique stereochemical profile comprising meso and racemic forms.[1] This structural complexity makes it a valuable model substrate for asymmetric oxidation studies in pharmaceutical research and a critical intermediate in the synthesis of chiral sulfoxides and sulfinimines. Additionally, its potent "green/alliaceous" organoleptic profile drives its application in high-value flavor and fragrance formulations.[1]

Molecular Architecture & Stereochemistry

The defining feature of this compound is the presence of two stereogenic centers at the C2 positions of the butyl chains.[3] This results in three distinct stereoisomers, a factor often overlooked in general chemical databases but critical for high-precision applications in drug development and catalysis.

-

Chiral Centers: Carbon-2 on both butyl chains.[1]

-

Stereoisomers:

Implication for Researchers: Commercial supplies are typically a mixture of these forms. In asymmetric synthesis, where this sulfide is oxidized to a sulfoxide (a common pharmacophore), the starting stereochemistry can significantly influence the diastereoselectivity of the product.

Visualization: Stereochemical Relationships

Physicochemical Profile

The branched nature of the sec-butyl group lowers the boiling point relative to the n-butyl isomer due to reduced surface area for van der Waals interactions, while increasing steric hindrance around the sulfur atom—a key parameter for modulating metal coordination.

| Property | Value | Technical Note |

| CAS Number | 626-26-6 | Distinct from n-butyl (544-40-1) and tert-butyl (107-47-1).[1] |

| Molecular Formula | C₈H₁₈S | Symmetric Thioether.[1][4][5] |

| Molecular Weight | 146.30 g/mol | Suitable for fragment-based drug design.[1] |

| Boiling Point | 165 °C | Lower than n-butyl sulfide (188 °C).[1] |

| Density | 0.839 g/mL (25 °C) | Less dense than water; phase separation is rapid.[1][3] |

| Refractive Index | n20/D 1.450 | Used for purity verification.[1] |

| Solubility | Immiscible in water | Soluble in EtOH, Ether, Chloroform. |

| Odor Profile | Green, Alliaceous | High impact; detection threshold < 1 ppm.[3][6] |

Synthetic Pathways

For research-grade synthesis, the most robust protocol involves nucleophilic substitution under Phase Transfer Catalysis (PTC).[1] This method avoids the harsh conditions of traditional thiol alkylation and minimizes the formation of disulfide byproducts.[3]

Protocol: Phase-Transfer Catalyzed Synthesis

-

Reagents: Sodium Sulfide nonahydrate (Na₂S·9H₂O), 2-Bromobutane, Tetrabutylammonium bromide (TBAB - Catalyst).[1]

-

Solvent System: Water / Toluene (Biphasic).[1]

-

Mechanism: The TBAB catalyst shuttles the sulfide anion (S²⁻) from the aqueous phase into the organic phase, where it attacks the electrophilic carbon of 2-bromobutane.

-

Yield: Typically >85% with high specificity for the thioether over the elimination product (butene), despite the secondary halide.

Visualization: Synthetic Workflow

Reactivity & Applications in Drug Development

Selective Oxidation: The Sulfoxide Gateway

In drug development, the sulfoxide moiety is a common pharmacophore (e.g., Esomeprazole). This compound serves as an excellent substrate for testing novel asymmetric oxidation catalysts.[1]

-

Reaction: Sulfide → Sulfoxide (chiral) → Sulfone (achiral).[1]

-

Control: Using oxidants like tert-butyl hydroperoxide (TBHP) with chiral ligands (e.g., Ti-BINOL systems) allows for the selective formation of the sulfoxide without over-oxidation to the sulfone.[1] The steric bulk of the sec-butyl group enhances stereoselectivity compared to linear chains.[1]

Ligand Chemistry (Pd/Pt Extraction)

The "soft" sulfur atom acts as a potent donor for soft metals like Palladium (Pd) and Platinum (Pt).[1]

-

Application: this compound is used in liquid-liquid extraction processes to separate Pd(II) from acidic feed streams.[1] The branched alkyl groups improve solubility in hydrophobic diluents (like kerosene) while preventing the formation of insoluble polymeric complexes often seen with unbranched sulfides.[3]

Flavor & Fragrance (F&F)

While not a drug, the F&F application drives supply chain availability.

-

Profile: It provides "green," "vegetative," and "meaty" notes.[6]

-

Relevance: Used in masking agents for sulfur-containing API formulations.[1]

Safety & Handling (EHS)

-

Flammability: Flash point is approx. 39°C (Closed Cup).[1] It is a Flammable Liquid (Category 3) .[1][2]

-

Odor Control: The stench is potent and pervasive. All manipulations must occur in a fume hood.[1] Glassware should be treated with bleach (hypochlorite) immediately after use to oxidize residual sulfide to the odorless sulfone/sulfate.[1][3]

-

Toxicity: Causes skin and eye irritation (H315, H319).[2] Avoid inhalation (H335).[1]

References

-

ChemicalBook. (2025).[1][7] Di-sec-butyl sulfide Properties and Suppliers.

-

PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine.[1] [1][3]

-

Sigma-Aldrich. (2025).[1][2][5] this compound Product Specification. Merck KGaA.[1][4] [1][3]

-

The Good Scents Company. (2024).[1] Dibutyl sulfide (sec-isomer) Odor Profile.

-

Matesanz, A. I., & Souza, P. (2007).[8] Novel cyclopalladated and coordination palladium and platinum complexes. Journal of Inorganic Biochemistry.

Sources

- 1. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Dibutyl Sulfide CAS 544-40-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Dibutyl sulfide manufacturers and suppliers in india [chemicalbook.com]

- 6. Fragrance University [fragranceu.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel cyclopalladated and coordination palladium and platinum complexes derived from alpha-diphenyl ethanedione bis(thiosemicarbazones): structural studies and cytotoxic activity against human A2780 and A2780cisR carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: sec-Butyl Sulfide (Di-sec-butyl Sulfide)

Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists[1][2][3]

Executive Summary

sec-Butyl sulfide (CAS 626-26-6), formally known as di-sec-butyl sulfide, is a dialkyl thioether characterized by significant steric hindrance around the sulfur atom due to branching at the

This guide provides a rigorous examination of its physicochemical properties, synthesis logic, and applications in drug development, moving beyond basic data to explore the stereochemical and metabolic nuances critical for high-integrity research.[1][2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule possesses two chiral centers at the

Core Data Table[1][2][3]

| Parameter | Technical Specification |

| Chemical Name | Di-sec-butyl sulfide; 2,2'-Thiobisbutane |

| CAS Number | 626-26-6 |

| Molecular Formula | |

| Molecular Weight | 146.29 g/mol |

| Structure | |

| Boiling Point | 165 °C (lit.)[1][2][3][4][5][6] |

| Density | 0.839 g/mL at 25 °C |

| Refractive Index ( | 1.450 |

| Flash Point | 39 °C (Closed Cup) - Flammable |

| Solubility | Immiscible in water; Miscible in EtOH, |

| Stereochemistry | Exists as a mixture of meso and racemic ( |

Synthesis & Manufacturing Logic

For research-grade synthesis, direct alkylation is preferred over hydrothiolation of alkenes to minimize polymer formation and control stereochemistry.[1][2][3]

Method A: Nucleophilic Substitution (Laboratory Scale)

Rationale: This method utilizes the high nucleophilicity of the thiolate anion.[1][2][3] The use of ethanol as a solvent facilitates the solubility of the alkyl halide while stabilizing the transition state.[1][2][3]

Protocol:

-

Reagents: Sodium sulfide nonahydrate (

), 2-bromobutane, Ethanol (95%).[1][2][3] -

Setup: 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Procedure:

-

Dissolve

(1.0 eq) in refluxing ethanol.[1][2][3] -

Add 2-bromobutane (2.2 eq) dropwise.[1][2][3] Note: Excess alkyl halide drives the reaction from the intermediate thiolate to the sulfide.[1][2][3]

-

Workup: Distill off ethanol. Partition residue between water and diethyl ether.[1][2][3] Dry organic layer over

.[1][2][3] -

Purification: Fractional distillation is critical to separate the product (BP 165°C) from unreacted bromide and potential elimination side-products (butenes).[1][2][3]

-

Method B: Acid-Catalyzed Hydrothiolation (Industrial Logic)

Rationale: Atom-economical approach using 2-butene and

Synthesis Workflow Diagram

Figure 1: Comparative synthesis pathways showing the laboratory substitution route versus the industrial hydrothiolation route.[1][2][3]

Applications in Drug Development[1][2][3]

Beyond its use as a raw material, this compound serves as a specialized tool in the "Analytical" and "Process" phases of drug development.[1][2][3]

A. Metabolic Probe for FMO Activity

Sulfides are excellent substrates for Flavin-containing Monooxygenases (FMOs).[1][2][3] Unlike Cytochrome P450s (CYPs), which often require specific binding pockets, FMOs oxidize soft nucleophiles like sulfides based on accessibility.[1][2][3]

-

Mechanism: The sulfur atom undergoes single-electron transfer to the flavin hydroperoxide intermediate.[1][2][3]

-

Utility: Researchers use dialkyl sulfides to differentiate FMO activity from CYP activity in liver microsome assays.[1][2][3] this compound, with its steric bulk, oxidizes slower than n-butyl sulfide, providing kinetic data on the active site size of the enzyme.[1][2][3]

B. Palladium Scavenging in API Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), removing residual Palladium (Pd) catalysts is a regulatory imperative (ICH Q3D guidelines).[1][2][3]

-

Mechanism: The sulfur lone pairs act as soft Lewis bases, coordinating strongly with soft Lewis acids like

or -

Protocol: this compound can be added to a reaction mixture post-coupling.[1][2][3] The bulky sec-butyl groups increase the solubility of the Pd-Sulfide complex in organic solvents, preventing it from crashing out with the product, or conversely, allowing specific extraction depending on the solvent system chosen.[1][2][3]

Metabolic Oxidation Pathway[1][2][3]

Figure 2: Stepwise oxidation pathway relevant to metabolic stability studies and waste treatment.[1][2][3]

Analytical Characterization

To validate the identity of this compound, rely on the following spectral signatures.

Nuclear Magnetic Resonance (NMR)[1][2][3]

-

NMR (300 MHz,

-

0.98 (t, 6H,

-

1.25 (d, 6H,

-

1.4–1.6 (m, 4H,

-

2.65 (m, 2H,

-

Note: Due to the presence of meso and racemic diastereomers, the methine (

2.[1][2][3]65) and methyl doublets may appear as complex multiplets or overlapping signals rather than clean splitting patterns.[1][2][3]

-

0.98 (t, 6H,

Mass Spectrometry (GC-MS)[1][2][3]

-

Molecular Ion (

): m/z 146.[1][2][3] -

Base Peak: Typically m/z 57 (sec-butyl cation) or m/z 89 (

), resulting from

Safety & Handling Protocols

Hazard Class: Flammable Liquid (Category 3), Skin Irritant.[1][2][3][5] Odor Threshold: Extremely low (< 1 ppb).[1][2][3]

Odor Abatement Strategy

Working with thioethers requires strict containment to prevent facility contamination.[1][2][3]

-

Primary Containment: All transfers must occur within a functioning fume hood.[1][2][3]

-

Glassware Decontamination: Do NOT wash glassware directly in the sink.[1][2][3]

-

Spill Management: Cover spills with activated charcoal or vermiculite, then treat with dilute bleach.[1][2][3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12205, Di-sec-butyl sulfide. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Butane, 2,2'-thiobis- (Di-sec-butyl sulfide) Gas Phase Data. Retrieved from [Link][1][2][3]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 仲丁基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. DI-SEC-BUTYL SULFIDE | 626-26-6 [chemicalbook.com]

- 6. di-sec-butyl sulfide [stenutz.eu]

An In-depth Technical Guide to the Synthesis of sec-Butyl Sulfide from sec-Butyl Mercaptan

This whitepaper provides a comprehensive technical overview of the synthesis of sec-butyl sulfide, a thioether with applications in various chemical domains. The primary focus is on the nucleophilic substitution pathway starting from sec-butyl mercaptan, a route analogous to the well-established Williamson ether synthesis. This guide is intended for researchers and professionals in chemistry and drug development, offering insights into the reaction mechanism, a detailed experimental protocol, optimization parameters, and essential safety considerations.

Foundational Principles: Mechanism and Rationale

The synthesis of this compound from sec-butyl mercaptan is fundamentally a nucleophilic substitution reaction. The process hinges on converting the weakly acidic thiol group of the mercaptan into a potent nucleophile, the thiolate, which then attacks an electrophilic sec-butyl source. This pathway is a direct thio-analogue of the Williamson ether synthesis, a cornerstone of organic chemistry for forming C-O-C bonds.[1][2][3][4]

The S_N2 Pathway: A Two-Step Mechanistic View

The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, which involves two primary stages:

-

Deprotonation: sec-Butyl mercaptan (2-butanethiol) is a weak acid. To enhance its nucleophilicity, it must be deprotonated using a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[5] This acid-base reaction generates the sec-butyl thiolate anion, a significantly stronger nucleophile. The choice of base is critical; it must be strong enough to deprotonate the thiol without promoting undesirable side reactions with the solvent or electrophile.

-

Nucleophilic Attack: The newly formed sec-butyl thiolate anion attacks an electrophilic sec-butyl halide (e.g., 2-bromobutane or 2-chlorobutane). The thiolate's sulfur atom attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion (a good leaving group) in a concerted step.[5][6]

A potential competing reaction is the E2 elimination pathway, especially since a secondary alkyl halide is used.[1] The thiolate anion can also act as a base, abstracting a proton from a carbon atom adjacent to the leaving group, which would result in the formation of butene. To favor the desired S_N2 substitution, polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are often employed, as they solvate the cation of the base but not the nucleophilic anion, thereby enhancing its reactivity.[5][6]

The Role of Phase-Transfer Catalysis

A significant practical challenge in this synthesis is the mutual insolubility of the aqueous phase (containing the thiolate salt) and the organic phase (the alkyl halide). Phase-transfer catalysis (PTC) offers an elegant solution to this problem.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the thiolate anion from the aqueous phase into the organic phase.[7][8][9] The lipophilic cation of the catalyst pairs with the thiolate anion, allowing the resulting ion pair to dissolve in the organic medium where it can readily react with the alkyl halide.[6] This technique often leads to faster reaction times, milder conditions, and higher yields.[10]

Experimental Protocol: A Validated Workflow

The following protocol outlines a robust procedure for the synthesis of this compound, incorporating best practices for yield and purity.

Materials and Reagents

-

sec-Butyl Mercaptan (2-Butanethiol), ≥98%

-

2-Bromobutane, ≥99%

-

Sodium Hydroxide (NaOH), pellets

-

Tetrabutylammonium Bromide (TBAB), ≥99% (if using PTC)

-

Dichloromethane (DCM) or Toluene (as organic solvent)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Chloride Solution (Brine)

Step-by-Step Synthesis Procedure

-

Thiolate Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve sodium hydroxide (1.0 eq.) in water.

-

Mercaptan Addition: Cool the basic solution in an ice bath. Add sec-butyl mercaptan (1.0 eq.) dropwise via the dropping funnel to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C. Stir for an additional 20-30 minutes after addition to ensure complete formation of the sodium sec-butyl thiolate.

-

Catalyst and Alkyl Halide Addition: If using phase-transfer catalysis, add tetrabutylammonium bromide (0.05-0.1 eq.) to the mixture. Add 2-bromobutane (1.0 eq.), either neat or dissolved in the chosen organic solvent (e.g., DCM), dropwise to the reaction mixture. An exothermic reaction may occur; maintain the temperature as needed with the ice bath.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (typically 40-60 °C depending on the solvent) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the contents to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining base or salts.

-

Drying and Solvent Removal: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator.

-

Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield a colorless liquid.[11]

Data Summary and Visualization

Key Reaction Parameters

The successful synthesis of this compound relies on the careful selection of several key parameters. The table below summarizes the typical choices and conditions based on established methodologies.

| Parameter | Selection/Condition | Rationale & Causality |

| Thiol Source | sec-Butyl Mercaptan | The primary nucleophilic precursor. |

| Electrophile | 2-Bromobutane | Provides the second sec-butyl group. Bromides are more reactive than chlorides, leading to faster reaction times. |

| Base | Sodium Hydroxide (NaOH) | An inexpensive and effective base for deprotonating the thiol to form the reactive thiolate anion.[5] |

| Solvent System | Biphasic (Water/DCM) | Allows for the dissolution of the inorganic base and the organic electrophile in their respective phases. |

| Catalyst | Tetrabutylammonium Bromide | A phase-transfer catalyst that shuttles the thiolate anion into the organic phase to react with the alkyl halide.[9] |

| Temperature | 40-60 °C (Reflux) | Provides sufficient energy to overcome the activation barrier without promoting significant elimination side reactions. |

| Reaction Time | 2-8 hours | Typically sufficient for the reaction to reach completion, verifiable by chromatographic monitoring.[11] |

| Purification | Fractional Distillation | Effective for separating the final product from unreacted starting materials and any high-boiling impurities.[11] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Workflow for this compound Synthesis.

Safety and Handling Imperatives

Chemical synthesis requires stringent adherence to safety protocols. The reagents used in this procedure have specific hazards that must be managed.

-

sec-Butyl Mercaptan: This compound is highly flammable and possesses an extremely strong, unpleasant stench.[12][13] It is also a skin and eye irritant.[12][14] All manipulations must be conducted in a well-ventilated chemical fume hood.

-

2-Bromobutane: This is a flammable liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.

-

Sodium Hydroxide: A corrosive solid that can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (nitrile or neoprene).

-

Splash-proof safety goggles and a face shield.

-

A flame-resistant laboratory coat.

Handling Precautions:

-

Ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[13][15]

-

Keep ignition sources away from the experimental setup.[13][14]

-

In case of skin contact, immediately wash the affected area with copious amounts of water.[14]

References

- CN102351763A - Synthesis method of di-sec-butyl disulfide - Google P

- CN102417473A - Synthesis method of sec-butyl mercaptan - Google P

-

Synthesis of sec-Butyl Disulfide by Phase Transfer Catalysis - ResearchGate. (URL: [Link])

- WO2007070496A2 - Process for synthesis of mercaptans and sulfides

-

Decarbonylative Sulfide Synthesis from Carboxylic Acids and Thioesters via Cross-Over C–S Activation and A - The Royal Society of Chemistry. (URL: [Link])

-

Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+. (URL: [Link])

-

Williamson Ether Synthesis - J&K Scientific LLC. (URL: [Link])

-

Synthetic access to thiols: A review - Indian Academy of Sciences. (URL: [Link])

-

Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. (URL: [Link])

-

Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress. (URL: [Link])

-

SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE - Organic Syntheses. (URL: [Link])

-

Ether, Sulfide Synthesis | OrganicChemGuide. (URL: [Link])

-

Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents - MDPI. (URL: [Link])

-

Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions - ResearchGate. (URL: [Link])

-

Preparation of thioethers using SN l-active halides and zinc mercaptides. (URL: [Link])

-

Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines | Journal of the American Chemical Society. (URL: [Link])

-

Preparation of sulfides (video) - Khan Academy. (URL: [Link])

-

Phase Transfer Catalyzed Reaction for Synthesis of Sulfides and Disulfides using Hydrogen Sulfide - ethesis. (URL: [Link])

- CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google P

-

Synthesis of thiols and polysulfides from alkyl halides, hydrogen sulfide, ammonia, and sulfur | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Safety data sheet - CPAChem. (URL: [Link])

-

Williamson ether synthesis | Organic chemistry | Khan Academy - YouTube. (URL: [Link])

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC - PubMed Central. (URL: [Link])

-

Improved process for making plastics from sulfur - News - The Chemical Engineer. (URL: [Link])

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. Khan Academy [khanacademy.org]

- 4. youtube.com [youtube.com]

- 5. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]

- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 7. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 8. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. CN101508662A - Solvent-free phase transfer catalysis synthesis method of sec-butyl disulfide - Google Patents [patents.google.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. cpachem.com [cpachem.com]

- 14. cpchem.com [cpchem.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to sec-Butyl Sulfide: From Discovery to Modern Applications

This guide provides a comprehensive overview of sec-butyl sulfide, a key organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, chemical properties, and applications, with a forward-looking perspective on its potential in various scientific fields.

Introduction: The Emergence of a Versatile Thioether

While the precise moment of the first synthesis of this compound is not prominently documented in readily available historical records, its origins can be traced back to the foundational period of organic sulfur chemistry in the late 19th and early 20th centuries. The synthesis of thioethers, or sulfides, became a subject of systematic study as chemists began to explore the rich reactivity of thiols and their derivatives. Early methods for preparing simple dialkyl sulfides likely involved the reaction of a sodium thiolate with an alkyl halide, a variation of the Williamson ether synthesis. Given the availability of 2-butanethiol and 2-halobutanes, it is highly probable that this compound was first synthesized through such a nucleophilic substitution reaction.

The core structure of this compound, featuring a sulfur atom bridging two secondary butyl groups, gives rise to its characteristic properties, including its distinct odor and its utility as a non-polar solvent and chemical intermediate. This guide will explore the evolution of its synthesis, its detailed chemical and physical characteristics, and its contemporary applications.

Physicochemical and Spectroscopic Profile

This compound is a colorless to pale yellow liquid with a characteristic strong, sulfurous odor.[1] A comprehensive understanding of its physical and spectral properties is essential for its application in research and industry.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C8H18S | [2] |

| Molecular Weight | 146.30 g/mol | [3] |

| CAS Number | 626-26-6 | [2] |

| Boiling Point | 165 °C (lit.) | [2] |

| Density | 0.839 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.45 (lit.) | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl and methylene protons of the two sec-butyl groups.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for the different carbon environments within the sec-butyl groups.

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for C-H and C-S stretching vibrations.[3]

Synthesis of this compound and its Derivatives

The synthesis of thioethers has evolved significantly over the past century, moving from classical nucleophilic substitution reactions to more sophisticated modern methodologies.

Classical Synthesis: The Williamson Thioether Synthesis

The most probable historical and a still relevant laboratory-scale synthesis of this compound is analogous to the Williamson ether synthesis. This method involves the reaction of a thiolate with an alkyl halide.

Reaction Scheme:

Classical Williamson Thioether Synthesis.

Experimental Protocol:

-

Preparation of the Thiolate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-butanethiol in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), portion-wise. The evolution of hydrogen gas will be observed. Stir the mixture until the gas evolution ceases, indicating the complete formation of the sodium 2-butanethiolate.

-

Nucleophilic Substitution: To the solution of the thiolate, add 2-bromobutane dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain pure this compound.

Modern Synthetic Approaches

While the Williamson synthesis remains a staple, modern organic chemistry has introduced a variety of methods for the formation of C-S bonds, some of which can be adapted for the synthesis of this compound. These include transition-metal-catalyzed cross-coupling reactions and the use of odorless thiol precursors.[4]

A contemporary example for a related compound, di-sec-butyl disulfide, involves a microwave-assisted synthesis using 2-bromobutane and a sulfur source in the presence of a phase-transfer catalyst.[5] This highlights the move towards more efficient and environmentally benign synthetic routes.

Reaction Scheme for a Modern Disulfide Synthesis:

Microwave-assisted synthesis of di-sec-butyl disulfide.

Applications of this compound

While not as widely known as some other organosulfur compounds, this compound finds applications in specific areas of research and industry.

Analytical Chemistry and Material Science

This compound has been utilized as a component in specialized applications within analytical chemistry. For instance, it was used in the development of a novel micropacked gas chromatography column for the determination of dialkyl sulfides.[2] This application leverages its specific volatility and interaction characteristics.

Role in Drug Discovery and Development

Direct applications of this compound as a pharmaceutical agent are not documented. However, the sec-butylthio moiety (-S-sec-butyl) is a structural motif that can be incorporated into biologically active molecules. The inclusion of such a lipophilic group can modulate a compound's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

A notable example is the investigation of p-arylthio cinnamides as antagonists of the Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 (LFA-1/ICAM-1) interaction, a target for anti-inflammatory therapies.[6] In these studies, compounds bearing a sec-butylthio group were synthesized and evaluated for their ability to disrupt this protein-protein interaction. The lipophilic nature of the sec-butylthio group can contribute to the overall binding affinity of the molecule to its target protein.

Furthermore, a compound named butylthio[2.2.2], which contains a butylthio group, has been identified as a novel analgesic with a mixed agonist/antagonist activity at muscarinic receptors, suggesting its potential for pain management.[7]

Biological Activity and Toxicology

The biological effects of this compound are not extensively studied. However, based on its chemical structure and the known properties of other thioethers, some general toxicological characteristics can be inferred.

Safety and Hazard Information

This compound is classified as a flammable liquid and vapor.[3] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.

GHS Hazard Statements: [3]

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

Detailed toxicological studies specifically on this compound are limited in the public domain. The National Toxicology Program (NTP), a leading authority on the toxicity of chemicals, does not currently have a dedicated technical report on this compound.[8][9][10] However, data for related compounds, such as di-n-butyl phthalate, have been extensively reviewed by the NTP.[11]

Conclusion and Future Outlook

This compound, a seemingly simple dialkyl sulfide, represents a classic example of a foundational molecule in organic sulfur chemistry. While its direct applications may appear niche, its structural components and the principles of its synthesis are fundamental to the broader field. The ongoing exploration of sulfur-containing compounds in medicinal chemistry suggests that moieties like the sec-butylthio group will continue to be valuable tools for modulating the properties of drug candidates. Future research may focus on developing more sustainable and efficient synthetic routes to this compound and its derivatives, as well as a more thorough investigation of its biological and toxicological profile to expand its potential applications.

References

- CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents.

-

Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem. Available at: [Link]

-

Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem. Available at: [Link]

-

Gadek, T. R., et al. (2002). Novel p-Arylthio Cinnamides as Antagonists of Leukocyte Function-Associated Antigen-1/Intracellular Adhesion Molecule-1 Interaction. 2. Mechanism of Inhibition and Structure-Based Improvement of Pharmaceutical Properties. Journal of Medicinal Chemistry, 45(24), 5325–5335. Available at: [Link]

-

Spectrochem: Home. Available at: [Link]

-

Sancineto, L., et al. (2017). Discovery of Benzo[d]imidazole-6-sulfonamides as Bromodomain and Extra-Terminal Domain (BET) Inhibitors with Selectivity for the First Bromodomain. ChemMedChem, 12(17), 1429-1439. Available at: [Link]

-

Synthesis of sulfides (thioethers) and derivatives - Organic Chemistry Portal. Available at: [Link]

-

Butyl this compound - the NIST WebBook. Available at: [Link]

-

Dimethyl sulfoxide - Wikipedia. Available at: [Link]

-

Shannon, H. E., et al. (1995). Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity. The Journal of Pharmacology and Experimental Therapeutics, 275(3), 1273–1280. Available at: [Link]

-

15th Report on Carcinogens - National Toxicology Program. Available at: [Link]

-

Technical Reports - National Toxicology Program - NIH. Available at: [Link]

-

Foster, A. B., et al. (1986). Pharmacology of aminoglutethimide: structure/activity relationships and receptor interactions. Journal of Enzyme Inhibition, 1(1), 1-16. Available at: [Link]

-

Thioethers – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Substance Search - National Toxicology Program (NTP). Available at: [Link]

-

Thioester - Wikipedia. Available at: [Link]

-

Tseng, H. Y., et al. (2005). Benzothiazolium compounds: novel classes of inhibitors that suppress the nitric oxide production in RAW264.7 cells stimulated by LPS/IFNgamma. Bioorganic & Medicinal Chemistry Letters, 15(8), 2093–2096. Available at: [Link]

-

(PDF) Thioethers: An Overview - ResearchGate. Available at: [Link]

-

NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. Available at: [Link]

-

Substance Information - ECHA - European Union. Available at: [Link]

- US4267375A - Preparation of thioethers - Google Patents.

-

2015 Annual Report (PDF) - National Toxicology Program (NTP). Available at: [Link]

Sources

- 1. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 626-26-6 [sigmaaldrich.com]

- 3. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]

- 5. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacology of butylthio[2.2.2] (LY297802/NNC11-1053): a novel analgesic with mixed muscarinic receptor agonist and antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 15th Report on Carcinogens [ntp.niehs.nih.gov]

- 9. Technical Reports [ntp.niehs.nih.gov]

- 10. Substance Search [ntp.niehs.nih.gov]

- 11. NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di-n-butyl Phthalate (CASRN 84-74-2) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Profile: Di-sec-butyl Sulfide (CAS 626-26-6)

Topic: Physical properties of di-sec-butyl sulfide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Analysis of Properties, Synthesis, and Metabolic Fate

Executive Summary

Di-sec-butyl sulfide (3,5-dimethyl-4-thiaheptane) is a symmetric thioether characterized by its branched alkyl chains and potent alliaceous odor. While often overshadowed by its linear isomer (di-n-butyl sulfide), the sec-butyl variant presents unique steric properties and volatility profiles relevant to medicinal chemistry, particularly as a metabolic probe for sulfur-oxidation pathways and as a ligand in organometallic catalysis.

This guide provides a rigorous examination of its physicochemical constants, synthesis challenges (specifically regarding secondary halide elimination), and metabolic trajectory. It is designed for scientists requiring actionable data for experimental design, impurity profiling, and safety protocols.

Chemical Identity & Physical Properties[1][2][3][4][5]

Identification Data

| Parameter | Value |

| IUPAC Name | 2-(butan-2-ylsulfanyl)butane |

| Common Synonyms | sec-Butyl sulfide; 3,5-Dimethyl-4-thiaheptane; Bis(1-methylpropyl) sulfide |

| CAS Registry Number | 626-26-6 |

| Molecular Formula | C₈H₁₈S |

| Molecular Weight | 146.30 g/mol |

| SMILES | CCC(C)SC(C)CC |

| InChI Key | IEBAOPMEYUWQPD-UHFFFAOYSA-N |

Physicochemical Constants

The following data aggregates experimental values. Note the distinction from the n-butyl isomer (CAS 544-40-1), which has a higher boiling point (~188°C).

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 165 °C | Atmospheric pressure [1] |

| Density | 0.835 – 0.839 g/mL | @ 25 °C [2] |

| Refractive Index ( | 1.450 – 1.451 | @ 20 °C [3] |

| Flash Point | ~39 °C (102 °F) | Closed Cup; Flammable [4] |

| Melting Point | < -20 °C | Liquid at ambient temp (Exact MP not routinely reported; n-isomer is -80°C) |

| Solubility | Immiscible | Water |

| Solubility | Miscible | Ethanol, Ether, Chloroform, Benzene |

| Odor Threshold | Low (ppb range) | Characteristic sulfide stench (garlic/onion) |

Synthesis & Manufacturing Protocol

The "Secondary Halide" Challenge

Synthesizing di-sec-butyl sulfide via standard nucleophilic substitution (

-

Risk: Competition from

elimination, leading to the formation of butenes (1-butene, 2-butene) rather than the desired thioether. -

Solution: Use of a polar aprotic solvent (to enhance nucleophilicity of the sulfide ion) and controlled temperature to favor substitution over elimination.

Experimental Protocol

Objective: Synthesis of Di-sec-butyl sulfide via Nucleophilic Substitution.

Reagents:

-

Sodium Sulfide nonahydrate (

) [1.2 eq] -

2-Bromobutane [2.0 eq]

-

Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) [0.05 eq]

-

Solvent: Ethanol/Water (1:1) or Acetonitrile (for higher yield)

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel, dissolve

in the solvent mixture. -

Addition: Add the phase transfer catalyst (TBAB) and stir until dissolved.

-

Reaction: Dropwise add 2-bromobutane over 30 minutes. The reaction is exothermic; maintain temperature below 60°C to minimize elimination side-products.

-

Reflux: Heat the mixture to mild reflux (approx. 70-80°C) for 4–6 hours. Monitor disappearance of bromide via TLC or GC.

-

Work-up: Cool to room temperature. Dilute with water and extract the organic layer with diethyl ether or dichloromethane (

). -

Purification: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Distillation: Purify the crude oil via fractional distillation. Collect the fraction boiling at 162–165°C.

Synthesis Workflow Diagram

Caption: Synthesis workflow highlighting the critical purification step to remove elimination byproducts.

Applications in Drug Development[3]

Metabolic Probe (S-Oxidation)

In drug metabolism and pharmacokinetics (DMPK), dialkyl sulfides serve as simplified models for investigating Flavin-containing Monooxygenase (FMO) and Cytochrome P450 (CYP) activity.

-

Mechanism: The sulfur atom acts as a nucleophile, undergoing sequential oxidation.

-

Relevance: Di-sec-butyl sulfide is particularly useful for studying steric effects on enzymatic sulfoxidation compared to unbranched analogs.

Metal Scavenging & Catalysis

Sulfides are potent ligands for soft metals (Pd, Pt, Hg).

-

API Purification: Used to scavenge residual palladium catalysts from reaction mixtures in active pharmaceutical ingredient (API) synthesis.

-

Process: The sulfide binds the metal, rendering it soluble in organic solvents or precipitating it depending on the complex formed, aiding in meeting ICH Q3D elemental impurity guidelines.

Metabolic Fate Diagram

The following diagram illustrates the oxidative biotransformation pathway relevant to toxicity and clearance studies.

Caption: Sequential S-oxidation pathway mediated by hepatic enzymes (CYP450/FMO).

Safety & Handling (HSE)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Flammable Liquid | H226 | Flammable liquid and vapor (FP ~39°C).[1] |

| Skin Irritation | H315 | Causes skin irritation.[2][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT-SE | H335 | May cause respiratory irritation.[2][1] |

Critical Handling Protocols:

-

Odor Control: This compound has a pervasive, disagreeable stench. All transfers must occur within a functioning fume hood. Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize the sulfide to the odorless sulfoxide/sulfone before washing [5].

-

Static Discharge: Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed. Air-sensitive; can slowly oxidize to sulfoxide upon prolonged exposure to air.

References

-

Sigma-Aldrich. (n.d.).[2] this compound Product Specification. Retrieved from

-

PubChem. (2025).[2] Di-sec-butyl sulfide (Compound Summary). National Library of Medicine. Retrieved from

-

Stenutz, R. (n.d.). Data Sheet: di-sec-butyl sulfide. Retrieved from

-

Chevron Phillips Chemical. (2021). Safety Data Sheet: Di-n-Butyl Sulfide (containing sec-butyl isomers). Retrieved from

- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

A Comprehensive Safety and Handling Guide for sec-Butyl Sulfide (CAS: 626-26-6)

This guide provides an in-depth analysis of the safety protocols, hazardous properties, and emergency procedures associated with sec-Butyl Sulfide. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety measures, ensuring a foundational understanding for confident and safe handling in a laboratory setting.

Section 1: Core Hazard Profile and GHS Classification

This compound (also known as Di-sec-butyl sulfide) is a flammable and irritating organosulfur compound.[1] Its risk profile necessitates a thorough understanding of its specific hazards as defined by the Globally Harmonized System (GHS). The primary dangers are its flammability and its capacity to cause significant irritation to the skin, eyes, and respiratory system.[2]

GHS Hazard Summary Table

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3][4] |

Visualizing the Hazards: GHS Pictograms

The GHS pictograms provide an immediate visual warning of the primary risks associated with this compound.

Caption: GHS pictograms for this compound.

-

The Flame (GHS02): This pictogram signifies a significant fire hazard. The chemical's flash point of 39°C (102.2°F) means that it can form an ignitable vapor-air mixture at temperatures commonly found in a laboratory environment.[2] Consequently, all sources of ignition must be rigorously excluded from the handling area.

-

The Exclamation Mark (GHS07): This indicates that the substance is an irritant to the skin, eyes, and respiratory tract.[2] Thioethers like this compound can act as solvents, potentially defatting the skin upon contact, which disrupts the protective lipid layer and leads to irritation and dermatitis. Its vapors can irritate the mucous membranes of the respiratory system.

Section 2: Physicochemical Properties for Risk Assessment

Understanding the physical properties of a chemical is fundamental to performing an accurate risk assessment. These values dictate how the substance will behave under various laboratory conditions and inform the necessary control measures.

| Property | Value | Significance for Safe Handling |

| Molecular Formula | C₈H₁₈S[1] | Indicates a relatively small, non-polar molecule. |

| Molecular Weight | 146.29 g/mol [1] | Influences vapor density. |

| Appearance | Colorless to almost colorless liquid | Lack of color necessitates clear labeling to avoid misidentification. |

| Odor | Strong stench[3] | The powerful odor acts as a useful, albeit unpleasant, indicator of a leak or spill. |

| Boiling Point | 165 °C | Moderately volatile. Evaporation can occur at room temperature, contributing to inhalation risk. |

| Flash Point | 39 °C (102.2 °F) - closed cup[2] | Critical Fire Hazard. Vapors can ignite at or above this temperature. Requires strict control of ignition sources. |

| Specific Gravity | ~0.84 (20/20) | Lighter than water. In case of a large spill involving water, it will float. |

| Water Solubility | Insoluble[5] | Cannot be diluted with water for spill cleanup. It is also considered toxic to aquatic organisms. |

Section 3: Protocols for Safe Handling and Storage

A multi-layered approach to safety, grounded in the hierarchy of controls, is essential for mitigating the risks posed by this compound.

Caption: Hierarchy of Controls for chemical safety.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to physically isolate the researcher from the chemical hazard.

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood. This is non-negotiable. The ventilation system prevents the accumulation of flammable vapors and minimizes the concentration of respiratory irritants in the operator's breathing zone.

-

Safety Equipment: An operational eyewash station and a safety shower must be located in immediate proximity to the handling area.[5][6] Their accessibility is critical for rapid decontamination in the event of an exposure.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is used in conjunction with, not as a replacement for, engineering controls.

-

Eye and Face Protection: Wear chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166.[4][5] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or pinholes before each use. Contaminated gloves must be removed using the proper technique to avoid skin contact and disposed of according to institutional protocols.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully fastened.

-

-

Respiratory Protection: If engineering controls fail or during certain high-concentration procedures, a respirator with an appropriate organic vapor cartridge (e.g., type ABEK) may be necessary.[2][4] A formal respiratory protection program, including fit testing, is required for respirator use.

Storage and Handling Protocols

-

Ignition Source Control: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof electrical equipment when handling large quantities.

-

Grounding: For transfers between metal containers, ground and bond both the receiving and dispensing containers to prevent the buildup of static electricity, which can serve as an ignition source.

-

Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids. Keep containers tightly closed to prevent the escape of vapors.[3]

-

Segregation: Store separately from incompatible materials, particularly strong oxidizing agents, which can react violently.[5][7]

Section 4: Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly reduce the severity of an incident.

Accidental Release Measures

Sources

- 1. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. unit.aist.go.jp [unit.aist.go.jp]

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of sec-Butyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of sec-butyl sulfide in organic solvents. Recognizing the scarcity of direct quantitative data, this document synthesizes fundamental principles of intermolecular forces and solution theory to predict solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for researchers to precisely determine solubility in their specific solvent systems. This guide is designed to empower scientists in research and development with the knowledge to confidently handle and utilize this compound in a variety of chemical applications, from synthesis to formulation.

Introduction: The Chemical Identity of this compound

This compound, also known as di-sec-butyl sulfide or 5-thia-3,6-dimethyloctane, is an organosulfur compound with the chemical formula C8H18S.[1][2] It is a member of the thioether (or sulfide) functional group, characterized by a sulfur atom connected to two sec-butyl groups.[1][3] Thioethers are analogues of ethers where the oxygen atom is replaced by a sulfur atom.[3] This substitution imparts distinct chemical properties, including a notable difference in polarity and reactivity.

Understanding the solubility of this compound is crucial for its application in various chemical processes. In drug development, for instance, the solubility of reagents and intermediates in different organic solvents dictates the choice of reaction media, purification methods, and formulation strategies. This guide will delve into the theoretical underpinnings of its solubility and provide practical methods for its empirical determination.

Key Physical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C8H18S | [1] |

| Molecular Weight | 146.30 g/mol | [2] |

| Appearance | Liquid | [1] |

| Density | 0.839 g/mL at 25 °C | [1] |

| Boiling Point | 165 °C | [1] |

| Refractive Index | n20/D 1.45 | [1] |

Theoretical Framework for Solubility Prediction

The adage "like dissolves like" is the cornerstone of solubility prediction. This principle is governed by the nature and strength of intermolecular forces between the solute (this compound) and the solvent molecules.

Molecular Structure and Intermolecular Forces of this compound

The geometry of this compound is angular around the sulfur atom, with a C-S-C bond angle of approximately 99°, which is smaller than the C-O-C angle in ethers.[3] The electronegativity difference between carbon and sulfur is small, resulting in C-S bonds with low polarity. The overall molecule possesses a slight dipole moment, making it a weakly polar compound.

The primary intermolecular forces at play for this compound are:

-

London Dispersion Forces: These are the weakest intermolecular forces and arise from temporary fluctuations in electron distribution.[4] As a molecule with 8 carbon atoms and a sulfur atom, this compound has a significant number of electrons, leading to moderately strong London dispersion forces.[4]

-

Dipole-Dipole Interactions: Due to its slight polarity, this compound molecules will exhibit weak dipole-dipole attractions.[5]

Crucially, this compound cannot act as a hydrogen bond donor and is a very weak hydrogen bond acceptor. This significantly influences its solubility in protic solvents.

Predicting Solubility in Different Solvent Classes

Based on the principles of intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.

Caption: Predicted solubility of this compound based on solvent polarity.

-

Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): this compound is expected to be highly soluble, likely miscible, in these solvents. The dominant London dispersion forces in both the solute and the solvent lead to favorable interactions.

-

Polar Aprotic Solvents (e.g., acetone, tetrahydrofuran (THF), ethyl acetate, dimethyl sulfoxide (DMSO)): Good to moderate solubility is anticipated. The London dispersion forces of this compound will interact favorably with the alkyl groups of these solvents. While the dipole-dipole interactions of the solvent are stronger, they can still interact with the weak dipole of the thioether. Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent that can dissolve both polar and nonpolar compounds, suggesting it would be a good solvent for this compound.[6]

-

Polar Protic Solvents (e.g., ethanol, methanol, water): Lower solubility is expected, particularly in water. The strong hydrogen bonding network of these solvents would be significantly disrupted by the introduction of the non-polar sec-butyl groups of the sulfide. While some solubility in alcohols like ethanol is likely due to the presence of an alkyl chain in the solvent, miscibility is not expected.

Experimental Determination of Solubility

Given the lack of extensive published data, empirical determination of this compound's solubility in a solvent of interest is often necessary. The following protocols provide a robust framework for both qualitative and quantitative assessment.

Qualitative Assessment of Miscibility

A simple visual inspection can determine if two liquids are miscible.

Protocol:

-

Preparation: In a clear, sealed container (e.g., a glass vial with a screw cap), add a known volume of the organic solvent.

-

Addition of Solute: To this, add an equal volume of this compound.

-

Mixing: Securely cap the container and gently invert it several times to ensure thorough mixing.

-

Observation: Allow the mixture to stand undisturbed and observe.

-

Miscible: A single, clear, homogeneous phase indicates that the two liquids are miscible.

-

Immiscible: The formation of two distinct layers indicates immiscibility.

-

Partially Miscible: A single phase that becomes turbid upon standing or the formation of a second phase after a period of time suggests partial miscibility.

-

Caption: Workflow for the qualitative determination of miscibility.

Quantitative Determination of Solubility (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a substance in a solvent.[7]

Protocol:

-

Preparation of a Saturated Solution:

-

To a series of sealed, temperature-controlled vessels, add a measured volume of the organic solvent.

-

Add an excess of this compound to each vessel. The presence of a distinct, undissolved phase of this compound is essential to ensure saturation.

-

Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Constant stirring or shaking is necessary.[8]

-

-

Phase Separation:

-

Cease agitation and allow the phases to separate completely while maintaining the constant temperature.

-

Carefully extract a known volume of the solvent phase (the saturated solution), ensuring no droplets of the undissolved this compound are included. Using a syringe with a filter can be beneficial.

-

-

Quantification:

-

Determine the concentration of this compound in the extracted aliquot. Several analytical techniques can be employed, including:

-

Gas Chromatography (GC): This is often the most suitable method. A calibration curve of known this compound concentrations in the solvent should be prepared to accurately quantify the amount in the saturated solution.

-

High-Performance Liquid Chromatography (HPLC): If this compound has a suitable chromophore or can be derivatized.

-

Gravimetric Analysis: For less volatile solvents, the solvent can be carefully evaporated from the aliquot, and the mass of the remaining this compound can be determined. This method is less precise for volatile solutes.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.

-

Predicted Solubility of this compound in Common Organic Solvents

The following table summarizes the predicted solubility of this compound based on the principles of "like dissolves like" and the properties of the solvents. These are predictive and should be confirmed experimentally for critical applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High (Miscible) | Both are nonpolar with London dispersion as the primary intermolecular force. |

| Toluene | Nonpolar (Aromatic) | High (Miscible) | Similar nonpolar characteristics. |

| Dichloromethane | Polar Aprotic | High (Miscible) | Can engage in both dispersion and dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | High (Miscible) | Favorable dispersion and dipole-dipole interactions. |

| Acetone | Polar Aprotic | Good | Good balance of polar and nonpolar characteristics. |

| Ethyl Acetate | Polar Aprotic | Good | Favorable interactions between alkyl groups. |

| Acetonitrile | Polar Aprotic | Moderate | Higher polarity of the solvent may reduce solubility compared to other aprotics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Known to dissolve a wide range of polar and nonpolar compounds.[6] |

| Methanol | Polar Protic | Moderate to Low | The solvent's hydrogen bonding network is dominant. |

| Ethanol | Polar Protic | Moderate | The ethyl group of ethanol improves miscibility compared to methanol. |

| Water | Polar Protic | Very Low | Significant mismatch in intermolecular forces; strong hydrogen bonding in water. |

Conclusion

References

- Palmer, D. A., & Wesolowski, D. J. (1992). Aluminum speciation and equilibria in aqueous solution: II. The solubility of gibbsite in acidic sodium chloride solutions from 30 to 70 C. Geochimica et Cosmochimica Acta, 56(3), 1093-1111.

-

Master Organic Chemistry. Thiols And Thioethers. (2015). [Link]

-

Total Organic Chemistry. Organic Chemistry Lessons - Thiols and Thioethers. (2020). [Link]

- St. John, M. P., & Boydston, A. J. (2018).

- Ren, Y., et al. (2025).

-

PubChem. Di-sec-butyl sulphide. [Link]

- Gerrard, W. (1976). The Experimental Determination of Solubilities.

- Kaskel, S. (2023). Solubility and dissolution kinetics of sulfur and sulfides in electrolyte solvents for lithium–sulfur and sodium–sulfur batteries. The Journal of Chemical Physics.

- Green, W. H. (2020).

- Rao, R. P. (1979). Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents. NASA Technical Reports Server.

-

Wikipedia. Organic sulfide. [Link]

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

-

Michigan State University. Chapter 11 Intermolecular Forces. [Link]

- Zopfi, J., et al. (2004). Solubility of elemental sulfur (orthorhombic alpha-S8)

- Lund University. solubility experimental methods.pptx.

-

Breslyn.org. Intermolecular Forces for H2S (Hydrogen sulfide). (2021). [Link]

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

Chemistry LibreTexts. 5.3: Polarity and Intermolecular Forces. (2019). [Link]

- Fogg, P. G. T., & Sangster, J. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

Wikipedia. Dimethyl sulfoxide. [Link]

- Cirujano, F. G., & Llabrés i Xamena, F. X. (2016). Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Beilstein Journal of Organic Chemistry.

Sources

- 1. This compound 98 626-26-6 [sigmaaldrich.com]

- 2. Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic sulfide - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: High-Yield Synthesis of sec-Butyl Sulfide via Phase-Transfer Catalyzed

Executive Summary

This guide details the synthesis of di-sec-butyl sulfide (CAS: 626-26-6), a critical organosulfur intermediate. While primary alkyl sulfides are trivial to synthesize, the introduction of a secondary carbon in 2-bromobutane presents a specific chemoselective challenge: the competition between Bimolecular Nucleophilic Substitution (

Traditional protocols utilizing ethanolic sodium sulfide often suffer from significant byproduct formation (butenes) due to the basicity of the sulfide anion at high reflux temperatures. This Application Note recommends a Phase Transfer Catalysis (PTC) protocol. By generating a lipophilic "naked" sulfide anion, we enhance nucleophilicity while suppressing basicity-driven elimination, resulting in higher yields and easier purification.

Mechanistic Insight & Strategic Planning

The Steric-Electronic Conflict

The synthesis relies on the reaction between the sec-butyl electrophile and the sulfide nucleophile (

-

The Challenge: The sec-butyl group is sterically hindered. Standard

backside attack is slower than with primary halides. Consequently, the basic sulfide ion ( -

The Solution (PTC): Using a quaternary ammonium salt (e.g., Aliquat 336) allows the reaction to proceed in a biphasic system (Toluene/Water). The catalyst transports the sulfide anion into the organic phase. In the organic phase, the anion is poorly solvated ("naked"), making it an aggressively reactive nucleophile but less basic compared to its behavior in protic solvents like ethanol, thereby favoring substitution over elimination.

Mechanistic Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the critical PTC intervention to minimize E2 elimination.

Experimental Protocol

Materials & Equipment

| Component | Specification | Role |

| 2-Bromobutane | 99%, Reagent Grade | Electrophile (Substrate) |

| Sodium Sulfide | Nonahydrate ( | Nucleophile Source |

| Aliquat 336 | Tricaprylmethylammonium chloride | Phase Transfer Catalyst |

| Toluene | Anhydrous | Organic Solvent |

| Equipment | 3-Neck Flask, Reflux Condenser, Addition Funnel | Reaction Vessel |

| Safety | Bleach Bath (10% NaOCl) | CRITICAL: Neutralizes sulfide stench |

Protocol A: Phase Transfer Catalysis (Recommended)

This method offers superior yield (~85%) and easier workup compared to ethanolic reflux.

Step 1: Aqueous Phase Preparation

-

In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 24.0 g (0.10 mol) of

in 25 mL of distilled water . -

Ensure complete dissolution. The solution will be highly alkaline.

Step 2: Catalyst & Solvent Addition [1]

-

Add 1.0 g (2.5 mmol, ~2.5 mol%) of Aliquat 336 .

-

Add 50 mL of Toluene .

-

Heat the biphasic mixture to 60°C with vigorous stirring (1000 RPM) to ensure emulsion formation.

Step 3: Electrophile Addition

-

Load 27.4 g (0.20 mol) of 2-bromobutane into the addition funnel.

-

Add the bromide dropwise over 30 minutes .

-

Note: The reaction is exothermic. Monitor internal temperature; do not exceed 80°C to prevent rapid elimination to butene gas.

-

Step 4: Reaction & Monitoring

-

After addition, maintain internal temperature at 75-80°C for 4-6 hours .

-

QC Check: Pull a 50 µL aliquot of the organic (top) layer. Dilute in hexane and inject into GC-MS. Look for the disappearance of 2-bromobutane (

early) and appearance of the sulfide product (

Step 5: Workup

-

Cool mixture to room temperature.

-

Transfer to a separatory funnel. Separate the phases.

-

Wash the organic layer with 2 x 20 mL water to remove residual salts and catalyst.

-

Dry organic layer over anhydrous

. Filter.

Step 6: Purification

-

Remove Toluene via rotary evaporation (Toluene bp: 110°C).

-

Distill the residue at atmospheric pressure.

-

Collect fraction boiling at 160–165°C .

-

Yield Expectation: 12–14 g (Clear, colorless liquid).

-

Protocol B: Traditional Ethanolic Reflux (Reference Only)

Use this only if PTC reagents are unavailable. Expect lower yields (50-60%) due to elimination.

-

Dissolve

in 95% Ethanol. -

Add 2-bromobutane slowly.

-

Reflux for 8 hours.

-

Disadvantage: Requires pouring into large ice/water volume to separate product; significant loss of volatile butenes reduces atom economy.

Process Workflow & Validation

Workflow Diagram

Figure 2: Operational workflow for the PTC synthesis of sec-butyl sulfide.

Validation Parameters (QC)

| Parameter | Expected Value | Method |

| Boiling Point | 165 °C | Micro-distillation / Siwoloboff |

| Refractive Index | Refractometer | |

| GC-MS (EI) | Molecular Ion ( | GC-MS (Split 100:1) |

| Appearance | Colorless liquid | Visual |

| Odor | Characteristic Sulfide (Garlic/Gas) | Olfactory (Use caution) |

Troubleshooting & Safety

Common Failure Modes

-

Low Yield / High Gas Evolution:

-

Cause: Temperature too high (>90°C) during addition.

-

Fix: Cool reaction to 60°C during addition. The "naked" anion is reactive enough without excessive heat.

-

-

Emulsion during Workup:

-

Cause: Aliquat 336 acts as a surfactant.

-

Fix: Add saturated NaCl (brine) to break the emulsion.

-

Odor Management (Critical)

Organosulfur compounds have extremely low odor thresholds (ppb range).

-

Containment: All glassware must be rinsed with 10% Bleach (Sodium Hypochlorite) before being removed from the fume hood. This oxidizes the sulfide to odorless sulfoxide/sulfone.

-

Trap: Attach a bleach scrubber to the condenser outlet to neutralize escaping vapors.

References

-

Macro-scale Synthesis & Properties

-

Sigma-Aldrich.[2] this compound Product Specification. Retrieved from

-

-

Phase Transfer Catalysis Mechanism

-

SN2 vs E2 in Secondary Halides

-

Master Organic Chemistry. The SN2 Mechanism. Retrieved from

-

- General Sulfide Synthesis via PTC: Landini, D., & Rolla, F. (1974). Sulfide synthesis via Phase Transfer Catalysis. Synthesis. (General reference for alkyl halide + Na2S PTC methodology).

-

Physical Data Verification

Sources

- 1. CN102351763A - Synthesis method of di-sec-butyl disulfide - Google Patents [patents.google.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. phasetransfer.com [phasetransfer.com]

- 4. researchgate.net [researchgate.net]

- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 6. Di-sec-butyl disulfide | C8H18S2 | CID 94314 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Trace Analysis and Speciation of sec-Butyl Sulfide by Gas Chromatography

Abstract & Scope